molecular formula C27H33F3O2 B2975675 (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(trifluoromethyl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one CAS No. 1095267-38-1

(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(trifluoromethyl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one

Cat. No.: B2975675
CAS No.: 1095267-38-1
M. Wt: 446.554
InChI Key: UELTYJDTQILMTO-GHRIWEEISA-N
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Description

The compound “(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(trifluoromethyl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one” is a complex organic molecule characterized by its unique tetracyclic structure. This compound features a trifluoromethyl group attached to a phenyl ring, which is conjugated to a tetracyclic core. The presence of hydroxyl and ketone functional groups suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

  • Formation of the tetracyclic core through cyclization reactions.
  • Introduction of the hydroxyl and ketone functional groups via oxidation reactions.
  • Attachment of the trifluoromethyl phenyl group through a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

  • Oxidation of the hydroxyl group yields a ketone or carboxylic acid.
  • Reduction of the ketone group yields an alcohol.
  • Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential as a bioactive molecule due to its functional groups.

    Medicine: Possible therapeutic applications if biological activity is confirmed.

    Industry: Use in materials science or as a precursor for specialty chemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with biological targets. Potential pathways include:

  • Binding to enzymes or receptors due to its functional groups.
  • Modulating biochemical pathways through its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Compounds with similar tetracyclic structures.
  • Molecules featuring trifluoromethyl phenyl groups.
  • Hydroxyl and ketone-containing organic compounds.

Uniqueness

  • The combination of a tetracyclic core with a trifluoromethyl phenyl group is relatively rare.
  • The specific arrangement of functional groups may confer unique reactivity and biological activity.

Properties

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-[[4-(trifluoromethyl)phenyl]methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3O2/c1-25-11-9-20(31)15-19(25)7-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-5-18(6-4-16)27(28,29)30/h3-6,13,19-23,31H,7-12,14-15H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELTYJDTQILMTO-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)C(F)(F)F)C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)C(F)(F)F)/C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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